molecular formula C13H13FN2O B1447612 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol CAS No. 1512070-64-2

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol

Cat. No.: B1447612
CAS No.: 1512070-64-2
M. Wt: 232.25 g/mol
InChI Key: WFGOYXURXFUREH-UHFFFAOYSA-N
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Description

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol is a chemical compound with the CAS Number 1512070-64-2 and a molecular formula of C13H13FN2O, yielding a molecular weight of 232.25 g/mol . Its structure features a phenol ring substituted with a fluorine atom and an aminomethyl group that is further functionalized with a pyridin-3-ylmethyl component, creating a potential N,O-bidentate ligand system . While specific biological or catalytic studies on this exact molecule are not available in the searched literature, its molecular architecture suggests significant research potential. Compounds with similar salicylaldimine frameworks are well-documented in scientific literature for their ability to coordinate to metal centers, such as the rhenium tricarbonyl core, to form stable organometallic complexes . This implicates this compound as a promising building block in coordination chemistry, with potential applications in the development of new catalysts or in materials science . The presence of both nitrogen and oxygen donor atoms makes it a suitable ligand for constructing complexes with various transition metals. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

IUPAC Name

4-fluoro-2-[(pyridin-3-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-12-3-4-13(17)11(6-12)9-16-8-10-2-1-5-15-7-10/h1-7,16-17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGOYXURXFUREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

One common synthetic route involves reductive amination of a fluorinated phenolic aldehyde intermediate with 3-pyridylmethylamine. This method includes:

  • Step 1 : Synthesis of 4-fluoro-2-formylphenol or its protected derivative.
  • Step 2 : Reaction with 3-pyridylmethylamine under reductive amination conditions, typically using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Step 3 : Deprotection (if applicable) and purification to yield the target compound.

This method benefits from mild conditions and good selectivity, allowing for the installation of the aminomethyl bridge without affecting the fluorine substituent.

Multi-Step Alkylation and Cyclization Routes

Alternative approaches employ multi-step sequences starting from fluorinated phenols:

These methods often use carefully controlled reaction temperatures (e.g., -78°C to -10°C for bromination) and specific reagents such as phosphorus oxybromide or N-bromosuccinimide (NBS) for selective halogenation.

Representative Synthetic Procedure Example

A typical laboratory-scale synthesis reported involves:

  • Dissolving 4-fluorobenzohydrazide and 4-hydroxypropiophenone in absolute ethanol with catalytic glacial acetic acid.
  • Stirring at 50°C for several hours to form intermediate hydrazone or related species.
  • Removal of solvent under reduced pressure.
  • Recrystallization from hot ethanol to purify the product.

While this example is for a related fluorinated phenol derivative, similar conditions can be adapted for the preparation of 4-fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol.

Reaction Conditions and Optimization

Step Reaction Conditions Reagents/Notes Yield/Remarks
Bromination of fluorophenol -78°C to -10°C, 1-5 hours Bromine, NBS, or phosphorus bromides; chlorinated solvents or DMF High regioselectivity needed
O-Alkylation / Nucleophilic substitution 70-150°C, base present (NaOH or organic base) 2-bromo-1,1-diethoxyethane or bromomethyl intermediates Moderate to high yields
Reductive amination Room temperature to mild heating, several hours NaBH(OAc)3 or NaCNBH3, 3-pyridylmethylamine Good selectivity and yield
Purification Recrystallization or chromatography Ethanol or appropriate solvents High purity product

Research Findings and Analytical Data

  • The compound’s binding affinity and reactivity are influenced by the fluorine substituent and the pyridine ring, which can coordinate with metal ions or form hydrogen bonds in biological systems.
  • Crystallographic studies reveal the molecular conformation and atomic coordinates, confirming the structural integrity of the synthesized compound.
  • Industrial methods focus on scalability, environmental friendliness, and cost-effectiveness by optimizing reaction steps and minimizing hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development. The fluorine atom enhances the compound's capacity to form strong hydrogen bonds, which is crucial for binding with biological macromolecules. Additionally, the phenolic group can participate in redox reactions, while the pyridine ring may coordinate with metal ions, influencing various biochemical pathways.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol exhibit significant antibacterial and antifungal properties. A study evaluated various pyridine derivatives, revealing minimum inhibitory concentration (MIC) values against common bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5 - 25
Escherichia coli15 - 30

In addition to antibacterial properties, derivatives of this compound have shown antifungal activities against pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings indicate potential for developing antifungal agents based on the structural framework of this compound.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can enhance its biological activity, making it valuable in synthetic chemistry.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of Pyridine Derivative : The starting material undergoes a reaction with a fluorinated benzaldehyde derivative under basic conditions to form an intermediate.
  • Reduction : The intermediate is reduced using sodium borohydride or other reducing agents.
  • Hydrolysis : The final product is obtained through hydrolysis under acidic conditions.

Materials Science

There is emerging interest in exploring the compound's potential use in developing new materials with unique properties due to its chemical structure. The fluorine atom's presence can enhance thermal stability and reactivity, making it suitable for applications requiring robust materials.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly impact its efficacy against microbial strains. Substitutions at specific positions on the phenolic or pyridine rings can enhance biological activity, which is critical for drug design and development.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol and analogous compounds:

Compound Structural Features Key Properties Biological/Coordination Activity Reference
This compound Fluorine at C4; pyridin-3-ylmethyl group Molecular weight: 232.25 g/mol; IR: O–H stretch (~3400 cm⁻¹), C=N stretch (~1640 cm⁻¹) Forms tetranuclear Zn(II) complexes; antibacterial activity (e.g., against S. aureus, E. coli)
4-Fluoro-2-((pyridin-2-ylmethylimino)methyl)phenol (HL1) Fluorine at C4; pyridin-2-ylmethyl group Molecular weight: 244.26 g/mol; Zn(II) complex: Zn₄(L1)₂(acetate)₄(azide)₂ Tetranuclear Zn(II) complexes with trigonal bipyramidal geometry; moderate antibacterial activity
4-Bromo-2-{[(pyridin-3-ylmethyl)imino]-methyl}phenol Bromine at C4; pyridin-3-ylmethyl group C–O bond length: 1.352 Å (similar to fluorine analog); crystallographic non-planarity Structural analog with halogen substitution; electronic effects alter metal-binding affinity
4-{[(1E)-Pyridin-2-ylmethylene]amino}phenol No fluorine; pyridin-2-ylmethylene group Molecular weight: 214.23 g/mol; IR: C=N stretch (~1600 cm⁻¹) Primarily used in coordination chemistry; limited biological data
5-(((4-Fluorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile Fluorine on benzyl; thiophene-carbonitrile backbone LCMS: m/z = 313 (M + H)⁺; synthesized via reductive amination Probe for REV-ERBα nuclear receptors; pharmacological relevance

Key Observations:

Halogen Substitution Effects: Fluorine at C4 (as in the target compound) enhances electronegativity and metabolic stability compared to bromine or non-halogenated analogs. This substitution improves antibacterial activity in Zn(II) complexes due to increased lipophilicity . Bromine analogs (e.g., 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]-methyl}phenol) exhibit similar bond lengths but differ in steric and electronic interactions, affecting crystal packing and metal coordination .

Pyridine Position and Coordination Geometry :

  • Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl substitution alters the ligand’s denticity and metal-binding mode. For example, HL1 (pyridin-2-ylmethyl) forms Zn₄ clusters with trigonal bipyramidal geometry, while pyridin-3-ylmethyl derivatives may favor different coordination environments .

Biological Activity :

  • The target compound’s Zn(II) complexes show comparable or superior antibacterial activity to HL1-based complexes, likely due to optimized ligand geometry and fluorine’s electron-withdrawing effects .
  • Thiophene-carbonitrile derivatives (e.g., compound 22 in ) prioritize receptor binding over antimicrobial activity, highlighting functional group-dependent bioactivity.

Synthetic Yields :

  • Reductive amination methods (e.g., for compound 22 ) achieve yields of ~36–81%, similar to the target compound’s synthetic routes. Halogenated derivatives generally require optimized conditions due to steric hindrance .

Biological Activity

4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 1512070-64-2
Molecular Formula C13H13FN2O
Molecular Weight 232.25 g/mol

The compound features a fluorine atom, a pyridine ring, and a phenolic group, which contribute to its unique chemical behavior and biological interactions.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, the compound was tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial StrainMIC (µM)
Bacillus subtilis 4.69 - 22.9
Staphylococcus aureus 5.64 - 77.38
Enterococcus faecalis 8.33 - 23.15
Escherichia coli 2.33 - 156.47
Pseudomonas aeruginosa 13.40 - 137.43
Salmonella typhi 11.29 - 77.38

These findings suggest that the compound has potent antibacterial effects, particularly against E. coli and B. subtilis.

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity:

Fungal StrainMIC (µM)
Candida albicans 16.69 - 78.23
Fusarium oxysporum 56.74 - 222.31

The antifungal activity further supports the potential therapeutic applications of this compound in treating infections caused by resistant strains of bacteria and fungi.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets:

  • Hydrogen Bonding: The presence of the phenolic group allows for strong hydrogen bonding with target proteins.
  • Metal Ion Coordination: The pyridine ring can coordinate with metal ions, influencing various biochemical pathways.
  • Redox Reactions: The phenolic group can participate in redox reactions, potentially affecting cellular oxidative stress responses.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including our compound of interest. It was found that the introduction of electron-withdrawing groups like fluorine enhanced antibacterial activity significantly compared to similar compounds without such substitutions .

Structure-Activity Relationship (SAR)

Research into SAR revealed that modifications on the phenolic and pyridine moieties could lead to enhanced biological activity. The study indicated that compounds with hydroxyl substitutions on the phenyl ring showed improved inhibitory actions against bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine and phenol moieties. A plausible route includes:

Fluorination : Introduce the fluorine substituent via electrophilic aromatic substitution or halogen exchange using KF in DMSO (as seen in related fluoropyridines) .

Aminomethylation : React the fluorophenol derivative with pyridin-3-ylmethylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) .
Optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction efficiency .
  • Temperature control : Maintain 80–120°C for nucleophilic substitutions to balance kinetics and side reactions .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation during reductive amination.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) . ¹⁹F NMR quantifies fluorine incorporation .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtainable (as demonstrated for analogous fluorinated pyridines) .
  • IR Spectroscopy : Identifies functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹) .

Q. How can researchers determine the purity and stability of this compound under various storage conditions?

  • Methodological Answer :

  • Purity assessment : Use HPLC with a C18 column (CH₃CN/H₂O mobile phase) and UV detection at 254 nm .
  • Stability studies :
  • Thermal stability : Conduct accelerated degradation tests at 40–60°C and monitor via TLC or HPLC .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation .
  • Moisture control : Karl Fischer titration to quantify water content in bulk samples.

Q. What are the key physicochemical properties (e.g., solubility, pKa) influencing the reactivity of this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–13) using nephelometry. Fluorinated phenols often exhibit limited aqueous solubility but improved lipophilicity .
  • pKa determination : Use potentiometric titration or UV-pH profiling to assess phenolic -OH acidity (expected pKa ~8–10 due to electron-withdrawing fluorine) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or intermolecular interactions of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on fluorine’s role in hydrogen bonding or hydrophobic interactions .
  • Molecular Dynamics (MD) : Model solvation effects and conformational stability in physiological environments .

Q. What mechanistic insights guide the selective functionalization of the pyridine ring in derivatives of this compound?

  • Methodological Answer :

  • Regioselectivity : Fluorine and aminomethyl groups act as meta-directing substituents. Use electrophilic substitution at the para position relative to the fluorine .
  • Catalytic strategies : Pd-mediated C-H activation for late-stage diversification (e.g., Suzuki coupling at the 4-position of pyridine) .
  • Protecting groups : Temporarily mask the phenolic -OH with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during pyridine modification .

Q. What strategies resolve contradictory data on the biological activity of fluorinated phenolic compounds across experimental models?

  • Methodological Answer :

  • Orthogonal assays : Validate activity using both cell-based (e.g., IC₅₀ in cancer lines) and biochemical (e.g., enzyme inhibition) assays .
  • Metabolic stability testing : Compare results in hepatocyte models vs. in vivo studies to identify species-specific metabolism .
  • Structural analogs : Synthesize derivatives with modified fluorine positioning to isolate structure-activity relationships (SAR) .

Q. How can high-throughput screening (HTS) optimize reaction conditions for synthesizing novel derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) in a fractional factorial design to identify critical factors .
  • Automated liquid handling : Use robotic platforms to rapidly test 100+ conditions in parallel .
  • Machine learning : Train models on historical reaction data to predict optimal conditions for new substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol
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4-Fluoro-2-(((pyridin-3-ylmethyl)amino)methyl)phenol

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